molecular formula CH4N2O2S B052502 Thiourea dioxide CAS No. 1758-73-2

Thiourea dioxide

Cat. No.: B052502
CAS No.: 1758-73-2
M. Wt: 108.12 g/mol
InChI Key: FYOWZTWVYZOZSI-UHFFFAOYSA-N
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Description

Thiourea dioxide, also known as amino(imino)methanesulfinic acid, is an organosulfur compound widely used in various industrial and chemical processes. It is a white crystalline powder that is stable in solid form and in cold aqueous solutions. This compound is primarily known for its role as a reducing agent in the textile industry, where it is used for reductive bleaching and dyeing processes .

Mechanism of Action

Target of Action

Thiourea dioxide, also known as thiox, is an organosulfur compound that primarily targets the textile industry . It functions as a reducing agent , which means it donates electrons to other substances in chemical reactions. This property makes it a key player in reductive bleaching processes in textiles .

Mode of Action

This compound interacts with its targets through redox reactions . In these reactions, this compound donates electrons, reducing other substances, while itself being oxidized. The structure of this compound depends on its environment . In the presence of water or DMSO, this compound converts to the tautomer, a sulfinic acid, named formamidine sulfinic acid .

Biochemical Pathways

This compound affects the redox pathways in the textile industry. As a reducing agent, it plays a crucial role in the reductive bleaching process This process involves the reduction of dyes, resulting in color removal or alteration

Pharmacokinetics

It is known that this compound is soluble in water , which could influence its absorption and distribution if it were to enter a biological system.

Result of Action

In the textile industry, the primary result of this compound’s action is the reduction of dyes , leading to bleaching or color alteration . On a molecular level, this involves the donation of electrons from this compound to the dye molecules.

Action Environment

The action of this compound is influenced by environmental factors such as pH and temperature . An aqueous solution of this compound has a pH of about 6.5, at which this compound is hydrolyzed to urea and sulfoxylic acid . It has been found that at pH values of less than 2, thiourea and hydrogen peroxide react to form a disulfide species . Therefore, it is convenient to keep the pH between 3 and 5 and the temperature below 10 °C .

Biochemical Analysis

Biochemical Properties

Thiourea dioxide and its derivatives have been noted for their diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties . The compound interacts with various enzymes, proteins, and other biomolecules, contributing to these effects .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies are ongoing to determine any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are areas of active research .

Preparation Methods

Thiourea dioxide is typically synthesized through the oxidation of thiourea using hydrogen peroxide. The reaction proceeds as follows:

(NH2)2CS+2H2O2(NH)(NH2)CSO2H+2H2O(NH_2)_2CS + 2H_2O_2 \rightarrow (NH)(NH_2)CSO_2H + 2H_2O (NH2​)2​CS+2H2​O2​→(NH)(NH2​)CSO2​H+2H2​O

This method involves maintaining the pH between 3 and 5 and keeping the temperature below 10°C to ensure the formation of this compound . Another method involves the oxidation of thiourea with chlorine dioxide .

Chemical Reactions Analysis

Thiourea dioxide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation and various electrophiles for substitution reactions. The major products formed from these reactions are sulfinic acids, nitroalcohols, and sulfonyl compounds .

Comparison with Similar Compounds

Thiourea dioxide is often compared with other reducing agents such as sodium dithionite and thiourea. Unlike sodium dithionite, this compound is more stable and less prone to decomposition. Compared to thiourea, this compound has a higher reducing power and is more effective in certain industrial applications .

Similar Compounds

This compound’s unique stability and reducing power make it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

amino(imino)methanesulfinic acid
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InChI

InChI=1S/CH4N2O2S/c2-1(3)6(4)5/h(H3,2,3)(H,4,5)
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InChI Key

FYOWZTWVYZOZSI-UHFFFAOYSA-N
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Canonical SMILES

C(=N)(N)S(=O)O
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Molecular Formula

CH4N2O2S
Record name THIOUREA DIOXIDE
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DSSTOX Substance ID

DTXSID4029224
Record name Amino(imino)methanesulfinic acid
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Molecular Weight

108.12 g/mol
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Physical Description

Thiourea dioxide appears as a white or light-yellow odorless crystalline powder. Mp:126 °C. Soluble in water (27 g / L at room temperature). Decomposes exothermically at temperatures above 126 °C with the emission of noxious gases (sulfur oxides, ammonia, carbon monoxide, nitrogen oxides and hydrogen sulfide) and carbon dioxide. Extended exposure to temperatures above 50 °C and moisture may cause visible decomposition. Irritating to skin and mucous membranes. Corrosive to eye tissue. Used in leather processing, the paper industry, photographic industry, and in textile processing as a bleaching agent.
Record name THIOUREA DIOXIDE
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CAS No.

1758-73-2, 4189-44-0
Record name THIOUREA DIOXIDE
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Record name Formamidine sulfinic acid
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Record name Methanesulfinic acid, 1-amino-1-imino-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does thiourea dioxide exert its reducing activity?

A1: this compound exhibits its reducing power through the formation of sulfoxylate ion (SO2^2-) upon decomposition in alkaline solutions. This highly reactive species acts as a strong reducing agent. []

Q2: How does pH affect the reactivity of this compound?

A2: this compound decomposes more rapidly in alkaline environments, leading to increased formation of the active reducing species, sulfoxylate. This decomposition is characterized by an induction period followed by the formation of dithionite (S2O4^2-). [, , ]

Q3: How does this compound interact with metal ions?

A4: this compound acts as a reducing agent for various metal ions. For instance, it can reduce Fe(III)EDTA to Fe(II)EDTA, a crucial step in NO removal processes. [] This reduction process is influenced by pH and temperature, with higher values leading to faster reduction rates. [] this compound also reacts with nickel ions in an aqueous ammonia solution, with the reaction mechanism depending on the ethanol concentration. At lower ethanol concentrations, the reduction occurs via sulfoxylic acid molecules, while at higher concentrations, radical ions are involved. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is CH4N2O2S, and its molecular weight is 108.12 g/mol.

Q5: How does Fourier Transform Infrared (FT-IR) spectroscopy contribute to understanding the structure of this compound?

A6: FT-IR spectroscopy reveals that this compound exists in a four-valent state, stabilized by a strong internal zwitterion, rather than the previously assumed six-valent sulfone structure. []

Q6: How does the stability of this compound vary with pH?

A7: this compound exhibits higher stability in acidic media compared to alkaline conditions. Its decomposition rate increases with increasing pH. [] This difference in stability is attributed to the formation of the more stable N-alkylthis compound in acidic conditions. []

Q7: How does temperature affect the stability of this compound solutions?

A8: this compound decomposes more rapidly at elevated temperatures, impacting its stability in solutions. [, ] This decomposition limits its application in processes requiring high temperatures.

Q8: What are the challenges associated with the low solubility of this compound in certain applications?

A9: The limited solubility of this compound in water can hinder its effectiveness in applications such as textile dyeing and finishing. [] To overcome this, researchers have explored using decamethylcyclopentasiloxane as a non-aqueous medium to enhance dispersibility and discharge stability. []

Q9: How can the solubility of this compound be improved?

A10: Incorporating hydrophilic groups, such as sulfonic acid groups (-SO3Na), into the this compound structure can enhance its water solubility. [] This modification expands the application range of this compound in various fields, including papermaking, chemical industries, textiles, and leather processing. []

Q10: How is this compound used in textile dyeing and printing?

A11: this compound serves as a reducing agent for vat dyes, converting them into their water-soluble leuco forms, facilitating their application to cellulosic fibers. [, ] It offers advantages over traditional reducing agents due to its lower environmental impact.

Q11: What are the applications of this compound in papermaking?

A12: this compound acts as a bleaching agent for deinked pulp in the paper industry. It effectively enhances brightness and reduces color, offering a viable alternative to hydrogen peroxide and sodium hydrosulfite. [, ]

Q12: How is this compound utilized in organic synthesis?

A13: this compound has emerged as a catalyst in organic synthesis. It facilitates the synthesis of various heterocyclic compounds via one-pot multicomponent coupling reactions. [] This catalytic activity stems from its ability to promote specific chemical transformations.

Q13: Can you elaborate on the role of this compound in cobalt-catalyzed reactions?

A14: this compound acts as a unique promoting agent in cobalt-catalyzed hydrolysis of imines. It facilitates the conversion of imines to corresponding carbonyl compounds and amines under mild conditions. Notably, the reaction does not proceed in the absence of this compound. []

Q14: How does this compound contribute to the development of chemical light emitting systems?

A15: this compound can be employed as a coreactant for luminol chemiluminescence. This system, particularly when enhanced by Co(2+), exhibits high sensitivity for the detection of this compound, luminol, and cobalt ions. [, ]

Q15: How have computational studies enhanced our understanding of this compound's interactions with water?

A16: Quantum chemical calculations have been employed to investigate the stability and hydration of this compound clusters in water. Studies using MP2 and B3LYP levels with 6-311++G(d,p) basis sets indicate strong interactions between TDO and water molecules. [] The binding energies of TDO clusters increase with the addition of water molecules. [] The PCM model predicts a negative hydration energy for TDO (-20.6 kcal/mol), supporting its solubility in water. []

Q16: How do structural modifications of this compound affect its reducing activity?

A17: Introducing alkyl groups to the this compound molecule influences its reducing activity. N,N'-dialkylthiourea dioxides generally exhibit higher reducing activity compared to this compound, while N-alkylthiourea dioxides are less active in strongly alkaline environments. [] This difference arises from the varying electron-donating capabilities of the alkyl substituents, which affect the ease of sulfoxylate ion formation. []

Q17: How does the age of this compound solutions impact its reactivity?

A18: The age of this compound solutions significantly influences its reactivity. Freshly prepared solutions show different kinetic behavior compared to aged solutions. [, , ] This difference arises from the slow rearrangement of this compound into a more reactive form over time. [, ]

Q18: What strategies can be employed to enhance the stability of this compound formulations?

A19: The stability of this compound can be enhanced by using stabilizers such as fatty ketones, dihydric alcohols, or tribasic alcohols during synthesis. [] Additionally, storing this compound under cool, dry conditions and away from oxidizing agents can help maintain its stability. []

Q19: What are the safety concerns associated with this compound?

A20: While this compound itself is not classified as acutely toxic, its decomposition products, such as sulfur dioxide, can pose health hazards. [] Proper handling, storage, and use are essential to minimize risks.

Q20: How can the environmental impact of this compound be minimized?

A21: Wastewater generated during this compound production contains pollutants like this compound, hydrogen peroxide, and thiourea trioxide. [] Implementing effective treatment methods, such as converting this compound and hydrogen peroxide into thiourea trioxide, followed by thiourea trioxide recovery through evaporation, can reduce the environmental impact. []

Q21: What analytical techniques are commonly employed for the detection and quantification of this compound?

A22: Several analytical methods are available for this compound analysis. Iodometry is a classical method for determining this compound concentration. [] Polarography, using a dropping mercury electrode and a silver chloride reference electrode, can quantify this compound and its decomposition intermediates. []

Q22: How is high-performance liquid chromatography (HPLC) applied in the study of this compound reactions?

A23: HPLC, coupled with UV-Vis spectroscopy, aids in investigating the kinetics and mechanism of this compound reactions. This technique enables the separation, identification, and quantification of reactants, intermediates, and products. []

Q23: What are some alternatives to this compound in specific applications?

A24: Depending on the application, alternatives to this compound include sodium hydrosulfite (Na2S2O4) and hydrogen peroxide (H2O2). For instance, in pulp bleaching, hydrogen peroxide and sodium hydrosulfite can be used as alternatives, although this compound often provides superior results in terms of brightness and color reduction. [, ]

Q24: What factors need to be considered when choosing between this compound and its alternatives?

A24: Factors to consider include:

  • Environmental impact: this compound generally presents a lower environmental footprint compared to some traditional reducing agents. [, ]

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